molecular formula C17H23BrClN3O2S B2702813 N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride CAS No. 1327562-97-9

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride

Cat. No.: B2702813
CAS No.: 1327562-97-9
M. Wt: 448.8
InChI Key: IUKGVANDGSNSCS-UHFFFAOYSA-N
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Description

Historical Development of Benzothiazole-Based Therapeutics

Benzothiazole derivatives have emerged as a cornerstone in medicinal chemistry due to their structural versatility and broad pharmacological potential. The benzothiazole scaffold, first identified in the early 20th century, gained prominence for its antimicrobial properties. By the 1980s, researchers recognized its applicability in anticancer drug design, particularly after the discovery of 2-(4-aminophenyl)benzothiazole derivatives, which exhibited selective cytotoxicity against melanoma and breast cancer cell lines. Over time, structural modifications, such as halogenation and side-chain additions, enhanced bioavailability and target specificity. For instance, the introduction of electron-withdrawing groups like bromine at the C-6 position improved binding affinity to DNA topoisomerases and kinase receptors. This evolution underscores the scaffold’s adaptability, enabling its transition from laboratory curiosities to clinically viable agents, including FDA-approved drugs like Frentizole and Pramipexole.

Medicinal Chemistry Significance of Brominated Benzothiazole Derivatives

Bromination at the C-6 position of benzothiazole introduces steric and electronic effects critical for optimizing drug-receptor interactions. The bromine atom’s bulkiness enhances hydrophobic interactions with binding pockets, while its electron-withdrawing nature stabilizes charge-transfer complexes in enzymes like poly(ADP-ribose) polymerases (PARPs). For example, brominated analogues of triazolo[3,4-b]benzothiazole (TBT) demonstrated nanomolar inhibition of PARP10 and PARP15, highlighting bromine’s role in improving potency. Additionally, bromine’s ability to modulate π-π stacking interactions in DNA intercalation has been leveraged in antitubercular agents, where 6-bromo derivatives exhibited 4–8-fold greater activity against Mycobacterium tuberculosis than non-halogenated counterparts. These properties make brominated benzothiazoles indispensable in rational drug design.

Research Landscape and Current Scientific Challenges

Despite advancements, key challenges persist in benzothiazole-based drug development:

  • Selectivity Issues : Many derivatives inhibit multiple PARP isoforms, leading to off-target effects.
  • Resistance Mechanisms : Pathogens like M. tuberculosis develop efflux pumps that reduce intracellular drug accumulation, necessitating structural innovations.
  • Synthetic Complexity : Introducing polar groups like morpholinoethylamine while maintaining lipophilicity requires precise stoichiometric control.
  • Metabolic Instability : Early-stage compounds often suffer from rapid hepatic clearance due to cytochrome P450 oxidation.

Recent efforts focus on hybrid molecules and prodrug strategies to address these limitations. For instance, conjugating benzothiazoles with morpholinoethyl groups improves aqueous solubility without compromising membrane permeability.

Compound Evolution Within the Benzothiazole Scaffold Family

The target compound, N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride, represents a strategic advancement in scaffold optimization. Its design integrates three critical modifications:

  • C-6 Bromination : Enhances binding to hydrophobic enzyme pockets, as seen in PARP inhibitors.
  • Morpholinoethyl Side Chain : Introduces hydrogen-bonding capacity and mitigates cytotoxicity by reducing cationic charge.
  • Butyramide Linker : Balances lipophilicity and metabolic stability, extending plasma half-life.

This tripartite design builds on precedents like compound CJM126, a 2-(4-aminophenyl)benzothiazole analogue, which showed submicromolar activity in lung cancer models. Comparative analysis reveals that the morpholinoethyl group in the target compound replaces traditional aryl amines, reducing oxidative deamination risks while maintaining affinity for kinase targets.

Table 1: Key Benzothiazole Derivatives and Their Pharmacological Profiles

Compound Substituents Target Activity (IC₅₀) Source
CJM126 4-Aminophenyl Anticancer (0.8 μM)
OUL243 3-Amino-TBT PARP7 Inhibition (12 nM)
6-Bromo-2-mercapto-BTA C-6 Br, C-2 SH Antitubercular (1.2 μg/mL)
Target Compound C-6 Br, Morpholinoethyl Kinase Modulation (Pending) N/A

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN3O2S.ClH/c1-2-3-16(22)21(7-6-20-8-10-23-11-9-20)17-19-14-5-4-13(18)12-15(14)24-17;/h4-5,12H,2-3,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKGVANDGSNSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CCN1CCOCC1)C2=NC3=C(S2)C=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride typically involves a multi-step process:

  • Formation of the Benzo[d]thiazole Core: : The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by reacting 2-aminothiophenol with a brominated aromatic aldehyde under acidic conditions to form the 6-bromobenzo[d]thiazole intermediate.

  • Attachment of the Butyramide Group: : The next step involves the introduction of the butyramide group. This can be done by reacting the 6-bromobenzo[d]thiazole intermediate with butyryl chloride in the presence of a base such as triethylamine to form the N-(6-bromobenzo[d]thiazol-2-yl)butyramide.

  • Introduction of the Morpholinoethyl Group: : The final step involves the attachment of the morpholinoethyl group. This can be achieved by reacting the N-(6-bromobenzo[d]thiazol-2-yl)butyramide with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate to form the desired compound.

  • Formation of the Hydrochloride Salt: : The compound is then converted to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the morpholinoethyl group, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can occur at the bromine atom, potentially leading to debromination and the formation of the corresponding hydrogenated derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Debrominated derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole derivatives followed by amide coupling reactions. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Research indicates that compounds similar to N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride exhibit promising antimicrobial properties against a range of bacteria and fungi. For instance, derivatives of thiazole have been shown to possess significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Anticancer Activity

The compound's structural resemblance to known anticancer agents suggests its potential efficacy against various cancer cell lines. Studies have demonstrated that thiazole derivatives can inhibit the growth of estrogen receptor-positive human breast adenocarcinoma cells (MCF7) through mechanisms involving apoptosis induction and cell cycle arrest .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the binding interactions between the compound and its biological targets. These studies utilize software like Schrodinger to predict how well the compound fits into the active sites of target proteins, which is essential for drug design . The binding affinities derived from these studies provide insights into the compound's potential effectiveness as a therapeutic agent.

Case Study: Antimicrobial Screening

In a study evaluating various thiazole derivatives, compounds with similar structures to this compound were tested for their antibacterial effects using the turbidimetric method. Results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial properties .

Case Study: Anticancer Efficacy

Another study focused on assessing the anticancer activity of thiazole derivatives against MCF7 cells using the Sulforhodamine B assay. The results showed that some derivatives led to a marked decrease in cell viability, indicating their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

  • Pathways Involved: : It can influence various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction.

Comparison with Similar Compounds

Key Differences :

  • Electron-Withdrawing vs. Electron-Donating Groups : Bromine (electron-withdrawing) may decrease electron density on the benzothiazole ring, affecting π-π stacking interactions in biological targets. Methoxy and methyl groups (electron-donating) could enhance resonance stabilization.
  • Steric Effects : Bromine’s larger atomic radius (compared to methyl or methoxy) may hinder binding to sterically sensitive targets.

Analysis :

  • The brominated compound exhibits marginally higher haemolysis compared to some aryl-substituted analogs (e.g., 3a), suggesting that bromine may moderately increase membrane-disruptive effects.

Pharmacological Implications

  • Target Selectivity : Methoxy and methyl substitutions (as in and analogs) may improve selectivity for hydrophobic binding pockets, whereas bromine’s polarizability could favor interactions with charged residues.
  • Solubility and Bioavailability : The hydrochloride salt form enhances aqueous solubility, but bromine’s hydrophobicity may reduce oral bioavailability compared to less bulky substituents.

Biological Activity

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C21H20BrClN4O2SC_{21}H_{20}BrClN_{4}O_{2}S and a molecular weight of 507.8 g/mol. Its structure includes a bromobenzo[d]thiazole moiety linked to a morpholinoethyl group via a butyramide linkage.

PropertyValue
Molecular FormulaC21H20BrClN4O2SC_{21}H_{20}BrClN_{4}O_{2}S
Molecular Weight507.8 g/mol
CAS Number1216632-63-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole core followed by amide coupling with morpholinoethyl derivatives. The specific synthetic pathway can vary based on the desired purity and yield.

Antimicrobial Properties

Research indicates that compounds related to benzothiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various substituted benzothiazoles demonstrate potent antibacterial, antifungal, and antiprotozoal effects. Specifically, the minimal inhibitory concentration (MIC) for related compounds was reported as low as 50 µg/mL against multiple pathogens .

Antitumor Activity

In vitro studies have revealed that this compound exhibits cytotoxic effects against various tumor cell lines. A comparative analysis of similar compounds showed selective cytotoxicity against tumorigenic cell lines such as HeLa and MCF7, with effective concentrations (EC50 values) ranging from 28 to 290 ng/mL depending on the specific derivative tested .

CompoundCell LineEC50 (ng/mL)
Compound AHeLa28
Compound BMCF730
Compound CWI-38 VA-13290

The mechanism of action for related benzothiazole derivatives often involves inhibition of key cellular processes such as topoisomerase IIα activity, which is crucial for DNA replication and repair in cancer cells. This inhibition leads to increased DNA damage and subsequent apoptosis in malignant cells .

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of this compound on T-cell proliferation assays, revealing an IC50 value as low as 0.004 µM for specific derivatives . This suggests high potency in modulating immune responses, potentially useful in cancer immunotherapy.
  • Neuroprotective Effects : In another investigation involving neuroprotective assays, related compounds demonstrated significant protective effects against oxidative stress-induced neuronal injury, highlighting their potential application in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-bromobenzo[d]thiazol-2-yl) derivatives, and how can they be optimized for reproducibility?

  • Methodological Answer :

  • Step 1 : Start with bromomalonaldehyde synthesis from 1,1,3,3-tetramethoxypropane and bromine under mild conditions (e.g., room temperature, inert atmosphere) to ensure purity .
  • Step 2 : Condense with 2-mercaptobenzimidazole to form the thiazole core. Use reflux conditions (e.g., ethanol, 7 hours) with sodium acetate as a catalyst to improve yield .
  • Step 3 : Characterize intermediates via IR, 1H^1H-NMR, and LC-MS. For final product validation, ensure <2% deviation between calculated and observed elemental analysis values .

Q. How are spectroscopic techniques (e.g., NMR, IR) employed to confirm the structure of this compound?

  • Methodological Answer :

  • 1H^1H-NMR : Identify aromatic protons (δ 7.2–8.1 ppm for bromobenzo[d]thiazole) and morpholinoethyl protons (δ 2.5–3.5 ppm). Integrate peaks to confirm stoichiometry .
  • IR : Confirm C=O stretches (~1650–1700 cm1^{-1}) and N-H bends (~3300 cm1^{-1}) for the butyramide group. Absence of S-H peaks (~2550 cm1^{-1}) confirms thiazole ring closure .

Q. What biological activity screening methods are applicable for this compound?

  • Methodological Answer :

  • Antioxidant assays : Use DPPH radical scavenging with IC50_{50} calculations. Compare results against ascorbic acid as a positive control .
  • Haemolytic activity : Test on human RBCs (e.g., 2% cell suspension). Calculate % lysis using spectrophotometry (540 nm) and validate with triplicate runs (SD ±0.3%) .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., varying haemolytic activity across analogs) be resolved?

  • Methodological Answer :

  • Statistical analysis : Apply ANOVA to compare % RBC lysis across analogs (e.g., compound 2 vs. 3a–3h ). Use post-hoc tests (e.g., Tukey’s HSD) to identify significant differences (p < 0.05) .
  • Structural insights : Correlate substituent effects (e.g., bromo vs. aryl groups) with hydrophobicity (logP values) to explain activity variations. Computational tools like MarvinSketch can model interactions .

Q. What strategies improve the compound’s pharmacokinetic profile while retaining bioactivity?

  • Methodological Answer :

  • Lipophilicity modulation : Introduce trifluoromethyl groups to enhance metabolic stability. Monitor logD (pH 7.4) via shake-flask assays to balance solubility and membrane permeability .
  • Prodrug design : Synthesize ester or amide prodrugs of the butyramide group. Test hydrolysis rates in simulated gastric fluid (SGF) and human plasma .

Q. How can molecular docking studies elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Target selection : Prioritize VEGFR-2 or kinase domains based on structural homology (e.g., PDB ID: 4ASD). Use AutoDock Vina for docking simulations .
  • Validation : Compare binding poses (e.g., π-π stacking with Phe1047) with known inhibitors. Validate via mutagenesis studies (e.g., KDR mutants) .

Q. What experimental designs address low yields in multi-step synthesis?

  • Methodological Answer :

  • Optimize reaction conditions : Screen solvents (DMF vs. ethanol) and catalysts (e.g., Pd(OAc)2_2 for Suzuki couplings). Use DoE (Design of Experiments) to identify critical parameters (temperature, molar ratios) .
  • Purification techniques : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for intermediates. Monitor purity via HPLC (≥95%) .

Data Analysis and Interpretation

Q. How should researchers handle discrepancies between computational predictions and experimental bioactivity?

  • Methodological Answer :

  • Re-evaluate force fields : Adjust AMBER/CHARMM parameters for halogen bonds (Br···O interactions). Use MD simulations (>100 ns) to assess stability .
  • Experimental validation : Retest IC50_{50} values under standardized conditions (e.g., 37°C, 5% CO2_2). Cross-validate with SPR (surface plasmon resonance) for binding affinity .

Q. What ethical and methodological standards apply to in vivo studies of this compound?

  • Methodological Answer :

  • Animal models : Follow ARRIVE guidelines for tumor xenograft studies (e.g., BALB/c nude mice). Include negative controls (vehicle) and blinded histopathology analysis .
  • Data transparency : Publish raw datasets (e.g., NMR spectra, survival curves) in repositories like Zenodo. Disclose conflicts of interest per ICMJE standards .

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